

Application Notes and Protocols: Acid Blue 129

Staining for Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 129

Cat. No.: B1665439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 129 is a synthetic aniline dye with applications in biological staining, particularly in histology and hematology.^[1] Its anionic nature allows it to bind to basic cellular components such as cytoplasm and connective tissues, making it a useful counterstain. This document provides a detailed, though theoretical, protocol for using **Acid Blue 129** for staining paraffin-embedded tissue sections for brightfield microscopy. The provided protocols are based on the general principles of acid dye staining and may require optimization for specific applications.

Physicochemical Properties of Acid Blue 129

A summary of the key properties of **Acid Blue 129** is provided below.

Property	Value	Reference
Synonyms	Atanyl Blue PRL	[1]
CAS Number	6397-02-0	[1]
Molecular Formula	C ₂₃ H ₂₁ N ₂ NaO ₅ S	[1]
Molecular Weight	460.48 g/mol	[1]
Appearance	Dark blue or dark purple powder	[1]
λ_{max}	629 nm	[2]
Solubility	Poor solubility in water. Soluble in ethanol.	[3] [4]
Storage	Room temperature	[1]

Staining Protocol for Paraffin-Embedded Tissues

This protocol is adapted from standard histological procedures for acid dyes and should be optimized for your specific tissue type and target of interest.

Materials:

- Acid Blue 129 powder
- Distilled water
- Glacial acetic acid
- Ethanol (100%, 95%)
- Xylene
- Weigert's Iron Hematoxylin (or other suitable nuclear stain)
- 1% Acetic Acid Solution

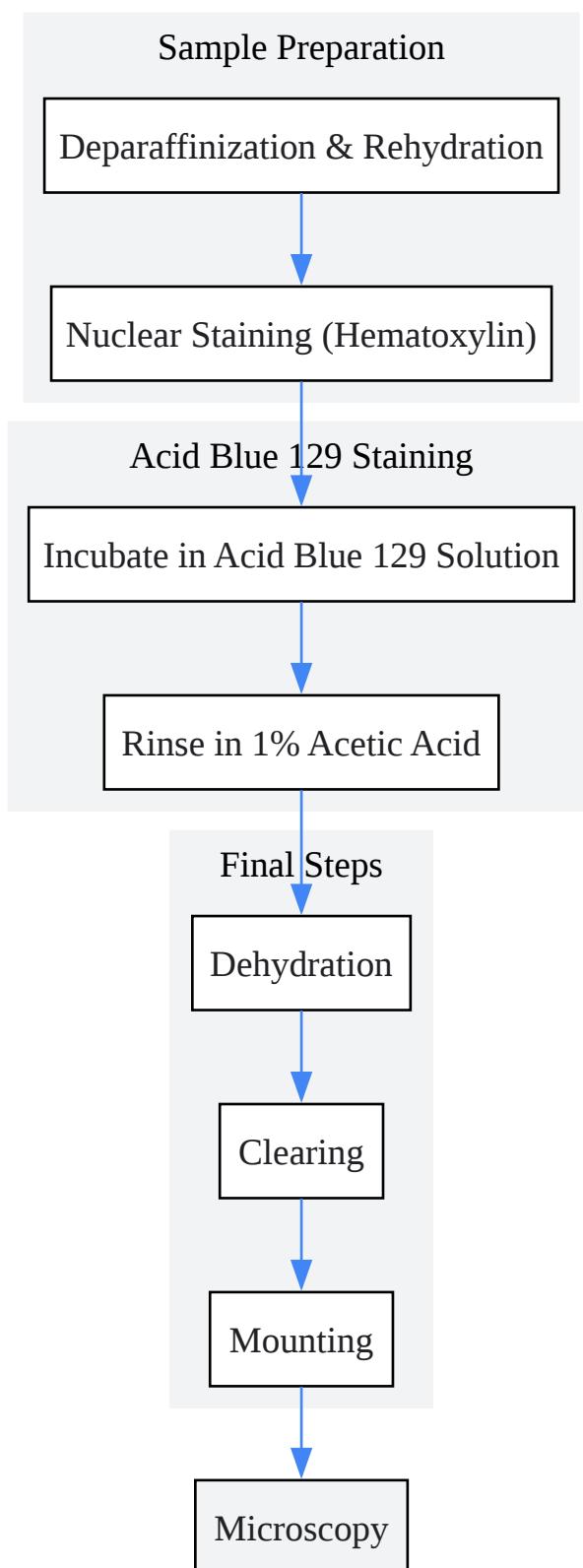
- Resinous mounting medium
- Paraffin-embedded tissue sections on slides

Solution Preparation:

- **Acid Blue 129** Staining Solution (0.5% w/v): To prepare a 100 mL solution, dissolve 0.5 g of **Acid Blue 129** powder in 100 mL of 1% acetic acid. Gentle heating and stirring may be required to fully dissolve the dye. Note: The optimal concentration may vary (0.1% - 1.0%) and should be determined empirically.
- 1% Acetic Acid Solution: Add 1 mL of glacial acetic acid to 99 mL of distilled water.

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Hydrate the sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each.
 - Rinse thoroughly in distilled water.
- Nuclear Staining:
 - Stain with Weigert's Iron Hematoxylin for 10 minutes to stain the cell nuclei.
 - Wash in running tap water for 10 minutes.
 - Briefly differentiate in 1% acid alcohol if necessary, followed by "blueing" in Scott's tap water substitute or running tap water.
- **Acid Blue 129** Staining:
 - Immerse slides in the **Acid Blue 129** Staining Solution for 5-10 minutes. Note: The optimal staining time will vary depending on the tissue and desired staining intensity.


- Rinsing and Differentiation:
 - Briefly rinse the slides in the 1% Acetic Acid Solution to remove excess stain. This step also helps in differentiating the staining.
- Dehydration and Clearing:
 - Dehydrate the sections rapidly through two changes of 95% ethanol, followed by two changes of 100% ethanol, for 3 minutes each.
 - Clear the sections in two changes of xylene for 5 minutes each.
- Mounting:
 - Apply a coverslip using a resinous mounting medium.

Expected Results:

- Nuclei: Blue/Black (from Hematoxylin)
- Cytoplasm, muscle, collagen: Shades of blue (from **Acid Blue 129**)

Experimental Workflow

The following diagram illustrates the general workflow for the **Acid Blue 129** staining protocol.

[Click to download full resolution via product page](#)

Acid Blue 129 Staining Workflow

Quantitative Data Summary

Due to the limited availability of specific protocols for **Acid Blue 129** in microscopy, the following table provides suggested ranges for key parameters that should be optimized for your specific experimental needs.

Parameter	Suggested Range	Notes
Acid Blue 129 Concentration	0.1% - 1.0% (w/v)	Start with 0.5% and adjust based on staining intensity.
Staining Time	5 - 15 minutes	Varies with tissue type and thickness.
Differentiation Time	5 - 30 seconds	In 1% Acetic Acid. Over-differentiation can lead to weak staining.
Nuclear Stain Incubation	5 - 10 minutes	For Weigert's Hematoxylin.

Conclusion

Acid Blue 129 is a viable acid dye for histological staining, offering a blue counterstain to nuclear stains like hematoxylin. The provided protocol serves as a starting point for developing a robust staining procedure. Researchers are encouraged to systematically optimize concentrations, incubation times, and differentiation steps to achieve the desired results for their specific samples and imaging systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cas 129-17-9, Acid blue 1 | lookchem [lookchem.com]
- 4. Acid Blue 129 | 6397-02-0 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Acid Blue 129 Staining for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665439#acid-blue-129-staining-protocol-for-microscopy\]](https://www.benchchem.com/product/b1665439#acid-blue-129-staining-protocol-for-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com